[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE
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Overview
Description
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE is an organic compound with a complex structure It is characterized by the presence of an amino group attached to a phenyl ring, an oxoethyl group, and a phenylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE typically involves multiple steps. One common method includes the reaction of 2-ethyl-6-methylaniline with ethyl 2-oxoacetate under acidic conditions to form the intermediate product. This intermediate is then reacted with phenylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Ethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
- 2-((2-Methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
- 2-((2-Isopropylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
Uniqueness
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-16-13-9-10-15(3)20(16)22-19(23)14-25-21(24)18(5-2)17-11-7-6-8-12-17/h6-13,18H,4-5,14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDARBTWNOXKQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC(=O)C(CC)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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